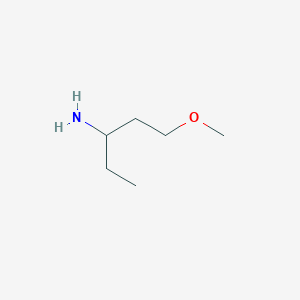

1-Methoxypentan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methoxypentan-3-amine is a chemical compound with the CAS Number: 220952-90-9 . It has a molecular weight of 117.19 and is also known by its IUPAC name, 1-ethyl-3-methoxypropylamine . It is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for 1-Methoxypentan-3-amine is 1S/C6H15NO/c1-3-6(7)4-5-8-2/h6H,3-5,7H2,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Scientific Research Applications

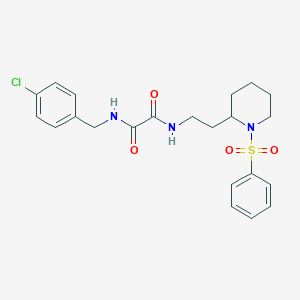

Chemical Synthesis and Intermediates

1-Methoxypentan-3-amine plays a role in the synthesis of various chemical compounds. Zhang Ping-rong (2009) described the synthesis of 2-alkoxypentan-3-amine hydrochloride, an important medical intermediate, using methods including alkylation and amination, highlighting the role of similar compounds in pharmaceuticals (Zhang Ping-rong, 2009).

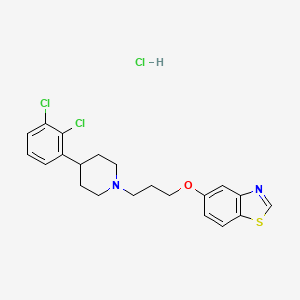

Pharmaceutical Research

1-Methoxypentan-3-amine is involved in the development of pharmaceuticals. For instance, L-735,524, a human immunodeficiency virus type 1 protease inhibitor, incorporates a basic amine into its structure, demonstrating the compound's relevance in antiviral research (Vacca et al., 1994).

Catalysis and Chemical Reactions

The compound has applications in catalysis and chemical reactions. Wissler et al. (2007) discussed its use in the synthesis of a potential analgesic over bifunctional palladium/amberlyst catalysts, indicating its role in facilitating complex chemical transformations (Wissler et al., 2007).

Corrosion Inhibition

In the field of materials science, 1-Methoxypentan-3-amine derivatives have been investigated for their inhibitory action on the acid dissolution of carbon steel, as discussed by Negm et al. (2012), showcasing its potential in industrial applications (Negm et al., 2012).

Greenhouse Gas Control

The compound has been studied in the context of greenhouse gas control. Nwaoha et al. (2019) conducted research on CO2 capture from a water-gas shift process plant using novel amine solvent blends, indicating the potential environmental applications of derivatives of 1-Methoxypentan-3-amine (Nwaoha et al., 2019).

Mechanism of Action

Target of Action

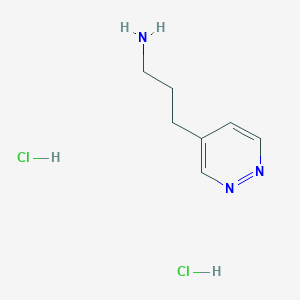

Amines, in general, are known to interact with various receptors in the body, including neurotransmitter receptors .

Mode of Action

Amines are known to act as neurotransmitters and psychoactive drugs, affecting brain chemistry and potentially causing changes in mood, thinking, perception, and behavior .

Biochemical Pathways

It’s important to note that the metabolism of amines involves catabolic reaction pathways, which break down larger molecules into smaller ones, and anabolic pathways, which synthesize larger biomolecules from smaller ones .

Pharmacokinetics

Amines are generally well-absorbed and distributed throughout the body due to their polar nature .

Result of Action

Amines can have powerful biological functions, including acting as neurotransmitters and psychoactive drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Methoxypentan-3-amine. For instance, storage temperature can affect the stability of the compound . Additionally, safety precautions suggest avoiding release to the environment .

Safety and Hazards

This compound is associated with several hazard statements including H226 (flammable liquid and vapor), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding heat and ignition sources, wearing protective clothing, and following proper procedures in case of contact with skin or eyes .

properties

IUPAC Name |

1-methoxypentan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-6(7)4-5-8-2/h6H,3-5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDILNRQXLHFPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCOC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxypentan-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)

![Ethyl 4-[({[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2994593.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2994597.png)

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetonitrile](/img/structure/B2994600.png)

![4-methoxy-N-[2-(3-methoxypropylsulfamoyl)ethyl]benzamide](/img/structure/B2994601.png)

![3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2994605.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2994607.png)

![4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B2994609.png)

![methyl 4-({[2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B2994610.png)